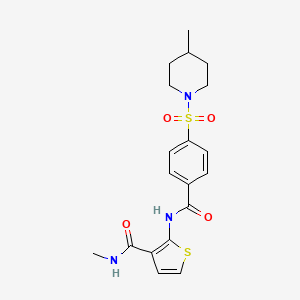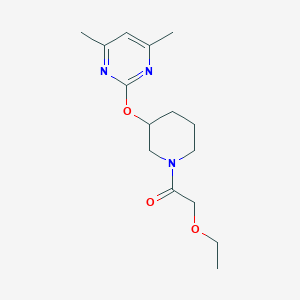![molecular formula C13H12BrN5 B2486320 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2415534-19-7](/img/structure/B2486320.png)
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with a bromine atom at the 4-position . This compound also contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . The azetidine ring is attached to the pyrazole ring through a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring and an azetidine ring. The pyrazole ring contains two nitrogen atoms and three carbon atoms, with a bromine atom attached at the 4-position . The azetidine ring, which contains one nitrogen atom and three carbon atoms, is attached to the pyrazole ring through a methylene bridge .科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound under investigation is potentially relevant in the context of selective chemical inhibitors of Cytochrome P450 (CYP) isoforms, which play a crucial role in the metabolism of various drugs. Selective inhibitors are used to assess the contribution of specific CYP isoforms in drug metabolism, crucial for predicting drug-drug interactions. Although the compound directly isn't mentioned, the discussion on pyrazole derivatives highlights the importance of selective inhibition in pharmacokinetics and drug discovery processes (Khojasteh et al., 2011).
Heterocyclic Chemistry and Medicinal Applications
Heterocyclic compounds, including pyrazole derivatives, are essential in medicinal chemistry, offering a broad range of biological activities. The synthesis, properties, and applications of various heterocyclic compounds, including pyrazoline, pyridine, and others, have been extensively reviewed, underscoring their utility in developing pharmaceuticals and their role in chemical synthesis (Boča et al., 2011).
Synthetic and Medicinal Perspective of Methyl Linked Pyrazoles
Methyl substituted pyrazoles, a closely related class to the compound , have shown significant medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis and medical significance of these derivatives highlight the pyrazole nucleus's potential in developing new therapeutic agents with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Application in Synthetic Chemistry
The compound is likely of interest in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. Multi-component reactions (MCRs) are highlighted as an atom-economic and eco-friendly approach for synthesizing complex molecules, including heterocyclic derivatives. These methodologies underscore the importance of such compounds in facilitating the development of novel pharmaceuticals and materials with advanced properties (Dhanalakshmi et al., 2021).
将来の方向性
特性
IUPAC Name |
6-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5/c14-12-5-17-19(9-12)8-11-6-18(7-11)13-2-1-10(3-15)4-16-13/h1-2,4-5,9,11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSJKCQICSJNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C#N)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile](/img/structure/B2486237.png)
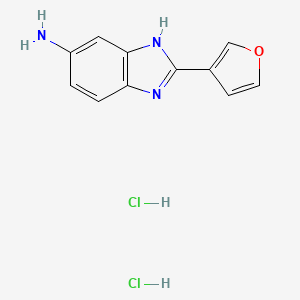
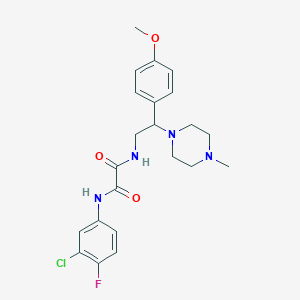
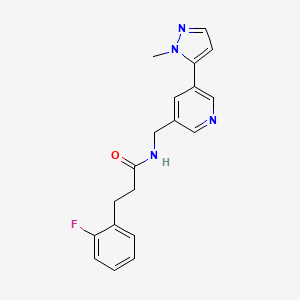
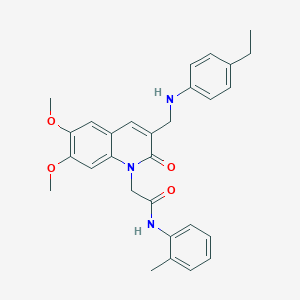
![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)
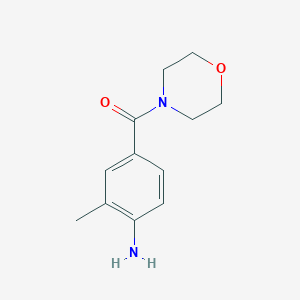
![2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B2486249.png)
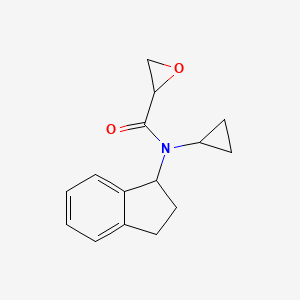
![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)


